molecular formula C10H11Br2ClO B3237708 2,4-Dibromo-6-chloro-1-isobutoxybenzene CAS No. 1394291-25-8

2,4-Dibromo-6-chloro-1-isobutoxybenzene

Cat. No.: B3237708
CAS No.: 1394291-25-8
M. Wt: 342.45 g/mol
InChI Key: MJSOZFSUTZAJMB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-1-isobutoxybenzene is an organic compound with the molecular formula C10H11Br2ClO and a molecular weight of 342.45 g/mol . It is characterized by the presence of bromine, chlorine, and isobutoxy groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-chloro-1-isobutoxybenzene typically involves the bromination and chlorination of isobutoxybenzene derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-chloro-1-isobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dibromo-6-chloro-1-isobutoxybenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-1-isobutoxybenzene involves its interaction with molecular targets through its halogen and isobutoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include halogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s reactivity and efficacy .

Comparison with Similar Compounds

  • 2,4-Dibromo-6-chlorophenol
  • 2,4-Dibromo-6-chloroanisole
  • 2,4-Dibromo-6-chlorotoluene

Comparison: 2,4-Dibromo-6-chloro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isobutoxy group plays a crucial role in the compound’s behavior and effectiveness .

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2ClO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOZFSUTZAJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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